

A Senior Application Scientist's Guide to Spectroscopic Data of Substituted Nitropyrazoles

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Compound of Interest

Compound Name: *3-Iodo-5-nitro-1-propyl-1H-pyrazole*

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Introduction: The Critical Role of Spectroscopy in Nitropyrazole Characterization

Substituted nitropyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often serving as key scaffolds in the development of novel therapeutic agents and energetic materials.^[1] Their biological activity and material properties are intrinsically linked to their molecular structure, including the nature and position of substituents on the pyrazole ring. Consequently, unambiguous structural elucidation is a cornerstone of research and development in this area.

This guide provides a comparative analysis of the spectroscopic data of substituted nitropyrazoles, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, my aim is to not only present the data but also to explain the underlying principles and experimental considerations that enable

researchers to confidently characterize these important molecules. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For substituted nitropyrazoles, ^1H and ^{13}C NMR are indispensable for determining the substitution pattern on the pyrazole ring.

^1H NMR Spectroscopy

The chemical shift of protons on the pyrazole ring is highly sensitive to the electronic effects of substituents. The nitro group ($-\text{NO}_2$) is a strong electron-withdrawing group, which deshields nearby protons, causing them to resonate at a higher frequency (downfield). The position of the nitro group and other substituents can therefore be deduced from the chemical shifts and coupling patterns of the ring protons.

Table 1: Comparative ^1H NMR Chemical Shifts (δ , ppm) of Selected Substituted Nitropyrazoles

Compound	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	Other Protons (ppm)	Solvent	Reference
3-Nitroazole	-	7.0 (d)	8.5 (d)	14.1 (br s, NH)	DMSO-d ₆	[2]
4-Nitroazole	8.5 (s)	-	8.5 (s)	14.0 (br s, NH)	DMSO-d ₆	[3]
1-Methyl-3-nitroazole	-	6.8 (d)	8.2 (d)	4.1 (s, CH ₃)	CDCl ₃	[4]
1-Methyl-4-nitroazole	8.0 (s)	-	7.8 (s)	4.0 (s, CH ₃)	CDCl ₃	[4]
3-Methyl-4-nitroazole	-	-	8.4 (s)	2.6 (s, CH ₃), 13.9 (br s, NH)	DMSO-d ₆	[5]
1-Allyl-3,4-dinitroazole	-	-	9.1 (s)	6.1 (m, CH), 5.4 (m, CH ₂), 4.9 (d, CH ₂)	CDCl ₃	[6]

Note: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). Coupling constants (J) are typically in the range of 2-3 Hz for H-4/H-5 coupling in pyrazoles.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyrazole ring are influenced by the electronic nature of the substituents. The carbon atom directly attached to the nitro group experiences a significant downfield shift due to the strong deshielding effect.

Table 2: Comparative ^{13}C NMR Chemical Shifts (δ , ppm) of Selected Substituted Nitropyrazoles

Compound	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	Other Carbons (ppm)	Solvent	Reference
3-Nitropyrazole	150.1	110.2	133.5	-	DMSO-d ₆	[7]
4-Nitropyrazole	136.8	136.8	136.8	-	DMSO-d ₆	[7]
1-Methyl-3-nitropyrazole	151.2	108.1	133.2	39.5 (CH ₃)	CDCl ₃	[8]
1-Methyl-4-nitropyrazole	135.8	135.8	129.5	39.8 (CH ₃)	CDCl ₃	[8]
1-Allyl-3,4-dinitropyrazole	149.3	138.2	128.9	130.1, 120.9, 53.1 (Allyl)	CDCl ₃	[6]
3-Nitro-4-dinitromethyl-2H-pyrazole	155.1	108.5	161.7	135.3 (C(NO ₂) ₂)	DMSO-d ₆	[9]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining high-quality NMR spectra of substituted nitropyrazoles. Adherence to these steps is crucial for ensuring data accuracy and reproducibility.

Diagram 1: Experimental Workflow for NMR Analysis



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Caption: A generalized workflow for the preparation and analysis of substituted nitropyrazole samples by NMR spectroscopy.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 5-20 mg of the substituted nitropyrazole sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial. Ensure complete dissolution; sonication may be used if necessary.[10]
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
 - Securely cap the NMR tube to prevent solvent evaporation.
- Instrument Setup and Data Acquisition:
 - Carefully insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.
 - Insert the sample into the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field stability during the experiment.[1]
 - Shim the magnetic field to optimize its homogeneity across the sample. This is essential for obtaining sharp spectral lines.

- Acquire the ^1H spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
- Acquire the ^{13}C spectrum, often using proton decoupling to simplify the spectrum to a series of singlets.
- Data Processing:
 - Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
 - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - For ^1H spectra, integrate the peak areas to determine the relative number of protons and measure the coupling constants (J) to elucidate spin-spin splitting patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For substituted nitropyrazoles, IR spectroscopy is particularly useful for confirming the presence of the nitro group, which exhibits two strong and characteristic stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for Substituted Nitropyrazoles

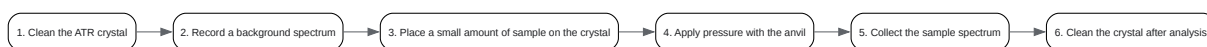
Functional Group	Vibrational Mode	Characteristic Absorption (cm ⁻¹)	Intensity	Reference
Nitro (NO ₂)	Asymmetric Stretch	1500 - 1600	Strong	[11]
Nitro (NO ₂)	Symmetric Stretch	1300 - 1400	Strong	[11]
N-H (pyrazole ring)	Stretch	3100 - 3500	Medium, Broad	[12]
C-H (aromatic)	Stretch	3000 - 3100	Medium	[13]
C=N (pyrazole ring)	Stretch	1400 - 1600	Medium	[12]
C=C (pyrazole ring)	Stretch	1400 - 1600	Medium	[12]

The exact positions of these absorptions can be influenced by the electronic environment and hydrogen bonding.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique in IR spectroscopy that requires minimal sample preparation.

Diagram 2: Experimental Workflow for ATR-IR Analysis



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Caption: A streamlined workflow for the analysis of substituted nitropyrazoles using ATR-IR spectroscopy.

Step-by-Step Methodology:

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Background Collection:
 - With the clean, empty ATR accessory in place, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
- Sample Analysis:
 - Place a small amount of the solid or liquid nitropyrazole sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Lower the anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
 - Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
- Data Interpretation:
 - Identify the characteristic absorption bands and compare them to known values to confirm the presence of expected functional groups.
- Cleaning:
 - Thoroughly clean the ATR crystal and anvil after analysis to prevent cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For substituted nitropyrazoles, mass spectrometry provides a direct confirmation of the molecular formula. The fragmentation patterns can also offer insights into the structure and stability of the molecule.

Common Fragmentation Pathways for Nitropyrazoles:

- Loss of NO_2 : A common fragmentation pathway involves the loss of a nitro group (a mass loss of 46 Da).[\[14\]](#)
- Loss of NO : The loss of nitric oxide (a mass loss of 30 Da) is also frequently observed.[\[14\]](#)
- Ring Cleavage: The pyrazole ring can undergo cleavage, leading to various smaller charged fragments.

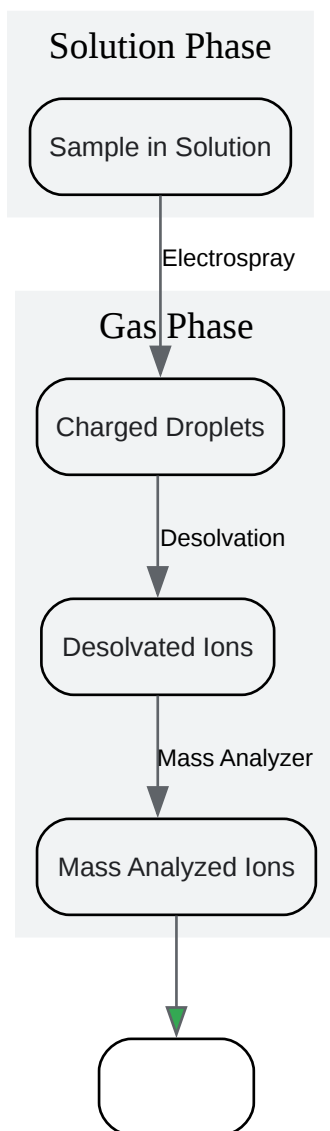
Table 4: Mass Spectrometry Data for Selected Substituted Nitropyrazoles

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Reference
4-Nitropyrazole	EI	113	97 ($[\text{M}-\text{O}]^+$), 83 ($[\text{M}-\text{NO}]^+$), 67 ($[\text{M}-\text{NO}_2]^+$)	[14]
1-Methyl-3-nitropyrazole	EI	127	111 ($[\text{M}-\text{O}]^+$), 97 ($[\text{M}-\text{NO}]^+$), 81 ($[\text{M}-\text{NO}_2]^+$)	[14]
1-Methyl-5-nitropyrazole	EI	127	111, 97, 81	[14]
3(5)-Methyl-5(3)-nitropyrazole	EI	127	110 ($[\text{M}-\text{OH}]^+$), 97, 81	[14]

Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it well-suited for many substituted nitroprazoles.

Diagram 3: Logical Relationship in ESI-MS Analysis



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Caption: The logical progression from a sample in solution to a mass spectrum in ESI-MS analysis.

Step-by-Step Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the nitropyrazole sample (typically 1-10 μM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[15]
 - The addition of a small amount of a modifier, such as formic acid or ammonium acetate, can aid in protonation and improve signal intensity.
- Infusion and Ionization:
 - Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate.
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Desolvation and Ion Transfer:
 - The charged droplets pass through a heated capillary or are subjected to a counter-current of drying gas to evaporate the solvent.
 - As the droplets shrink, the charge density on the surface increases, leading to the formation of gas-phase ions.
- Mass Analysis and Detection:
 - The gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their m/z ratio.
 - The detector records the abundance of each ion, generating a mass spectrum.

Conclusion: An Integrated Spectroscopic Approach

For the unambiguous characterization of substituted nitropyrazoles, a single spectroscopic technique is rarely sufficient. An integrated approach, combining the structural insights from NMR, the functional group information from IR, and the molecular weight confirmation from MS, is essential for comprehensive and reliable structural elucidation. The methodologies and comparative data presented in this guide provide a framework for researchers to confidently

analyze and characterize this important class of compounds, thereby accelerating their research and development efforts.

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